molecular formula C25H32N2O4 B2758664 N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-isopropoxybenzamide CAS No. 921581-52-4

N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-isopropoxybenzamide

Número de catálogo: B2758664
Número CAS: 921581-52-4
Peso molecular: 424.541
Clave InChI: GIUZPIROBCNIHA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-isopropoxybenzamide is a heterocyclic compound featuring a benzo[b][1,4]oxazepine core fused with a substituted benzamide moiety. Key structural attributes include:

  • Oxazepine ring: A seven-membered ring with oxygen and nitrogen atoms at positions 1 and 4, respectively.
  • Substituents: Isobutyl and dimethyl groups at position 5, a ketone at position 4, and a 4-isopropoxybenzamide group at position 6.

Propiedades

IUPAC Name

N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]-4-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N2O4/c1-16(2)14-27-21-12-9-19(13-22(21)30-15-25(5,6)24(27)29)26-23(28)18-7-10-20(11-8-18)31-17(3)4/h7-13,16-17H,14-15H2,1-6H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIUZPIROBCNIHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)OC(C)C)OCC(C1=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparación Con Compuestos Similares

Physicochemical Properties

  • Lipophilicity : The isobutyl and isopropoxy groups in the target compound likely enhance lipophilicity compared to acetylated analogs like 3a', which may influence membrane permeability and bioavailability.
  • Hydrogen Bonding : The amide group in the target compound provides hydrogen-bonding capacity, a feature absent in 3a', which contains an acetyl group. This difference could affect solubility and target-binding interactions.

Reactivity and Functional Group Interplay

However, the presence of the amide group in the target compound may introduce additional stability or steric hindrance compared to 3a' .

Lumping Strategy and Grouping of Analogs

As per , compounds with similar structures (e.g., fused aromatic systems, amide/ester linkages) are often grouped via lumping strategies to predict physicochemical behavior . For instance:

  • Shared Reactivity : Both the target compound and 3a' undergo ketone-mediated reactions.
  • Divergent Pathways : The amide group in the target compound may resist hydrolysis compared to acetylated analogs, necessitating distinct lumping categories for degradation studies .

Q & A

Q. Comparison Table :

Compound Key Structural Differences Biological Activity
Target Compound4-IsopropoxybenzamideVasopressin V2 antagonism
N-(3,3-dimethyl-...) (Ref)2-EthoxybenzamideHDAC inhibition
Analog with trifluoromethylCF3 substitutionEnhanced metabolic stability

Advanced: What strategies address poor aqueous solubility in in vivo studies?

Methodological Answer:

  • Formulation : Use cyclodextrin-based complexes or nanoemulsions (e.g., particle size <200 nm) .
  • Prodrug Design : Introduce phosphate esters to improve hydrophilicity .

Advanced: How are interaction studies with biological targets designed to minimize off-target effects?

Methodological Answer:

  • Target Validation : CRISPR/Cas9 knockout models confirm target specificity .
  • Selectivity Screening : Profile against panels of related receptors/enzymes (e.g., >50-fold selectivity over V1a receptors) .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.